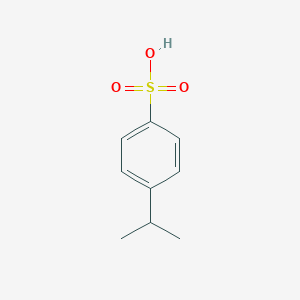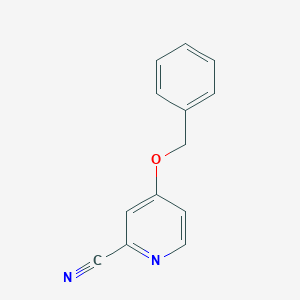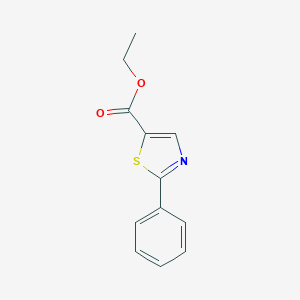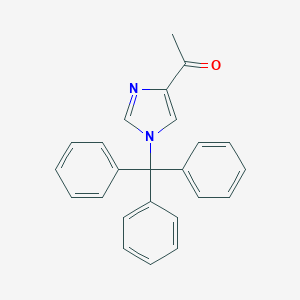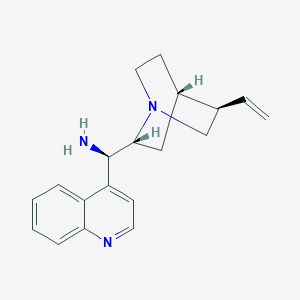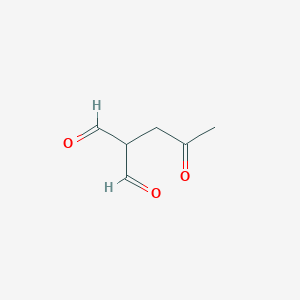
2-(2-Oxopropyl)propanedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxopropyl)propanedial, also known as acrolein dialdehyde, is a highly reactive aldehyde that is commonly used in scientific research for its ability to crosslink proteins and nucleic acids. Its unique properties make it a valuable tool for studying biological processes and developing new therapeutic agents. In
Mecanismo De Acción
The mechanism of action of 2-(2-Oxopropyl)propanedial is based on its ability to crosslink proteins and nucleic acids. It reacts with amino groups in proteins and with guanine and cytosine residues in DNA, forming stable adducts that can alter the structure and function of these molecules. This can lead to changes in gene expression, protein function, and cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(2-Oxopropyl)propanedial depend on the specific proteins and nucleic acids that are crosslinked. In general, crosslinking can alter the structure and function of these molecules, leading to changes in gene expression, protein function, and cellular signaling pathways. This can have a wide range of effects on cellular processes, including cell growth, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-Oxopropyl)propanedial in lab experiments include its ability to crosslink proteins and nucleic acids, its high reactivity, and its ability to form stable adducts. However, there are also some limitations to its use, including its toxicity, its potential to cause nonspecific crosslinking, and its potential to interfere with other experimental techniques.
Direcciones Futuras
There are many potential future directions for research on 2-(2-Oxopropyl)propanedial. Some possible areas of investigation include:
- Developing new methods for synthesizing 2-(2-Oxopropyl)propanedial that are more efficient and less toxic.
- Studying the effects of 2-(2-Oxopropyl)propanedial on specific proteins and nucleic acids to better understand its mechanism of action.
- Developing new therapeutic agents based on the crosslinking properties of 2-(2-Oxopropyl)propanedial.
- Exploring the potential of 2-(2-Oxopropyl)propanedial as a tool for studying cellular processes and signaling pathways.
- Investigating the potential of 2-(2-Oxopropyl)propanedial as a biomarker for disease diagnosis and monitoring.
Conclusion
2-(2-Oxopropyl)propanedial is a highly reactive aldehyde that is widely used in scientific research for its ability to crosslink proteins and nucleic acids. Its unique properties make it a valuable tool for studying biological processes and developing new therapeutic agents. While there are some limitations to its use, there are also many potential future directions for research on this compound. By continuing to explore its properties and applications, we can gain a deeper understanding of cellular processes and develop new treatments for a wide range of diseases.
Métodos De Síntesis
2-(2-Oxopropyl)propanedial can be synthesized through a variety of methods, including the oxidation of 2-(2-Oxopropyl)propanedial with hydrogen peroxide or ozone, the reaction of glyoxal with 2-(2-Oxopropyl)propanedial, and the reaction of malondialdehyde with 2-(2-Oxopropyl)propanedial. However, the most common method for synthesizing 2-(2-Oxopropyl)propanedial is the reaction of 2-(2-Oxopropyl)propanedial with glyoxal in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.
Aplicaciones Científicas De Investigación
2-(2-Oxopropyl)propanedial is widely used in scientific research for its ability to crosslink proteins and nucleic acids. It is commonly used in studies of DNA-protein interactions, protein-protein interactions, and protein-DNA interactions. It is also used in the development of new therapeutic agents, such as antitumor drugs and antimicrobial agents.
Propiedades
Número CAS |
198349-37-0 |
|---|---|
Nombre del producto |
2-(2-Oxopropyl)propanedial |
Fórmula molecular |
C6H8O3 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
2-(2-oxopropyl)propanedial |
InChI |
InChI=1S/C6H8O3/c1-5(9)2-6(3-7)4-8/h3-4,6H,2H2,1H3 |
Clave InChI |
YTNQVLAJJTVYGN-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C=O)C=O |
SMILES canónico |
CC(=O)CC(C=O)C=O |
Sinónimos |
Propanedial, (2-oxopropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



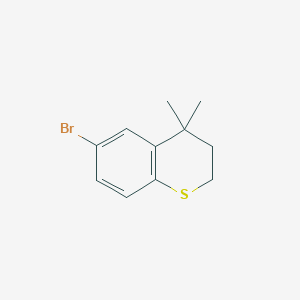
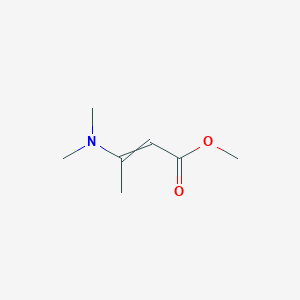
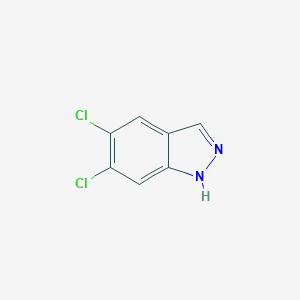
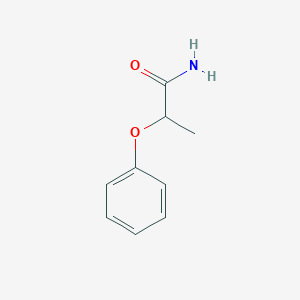
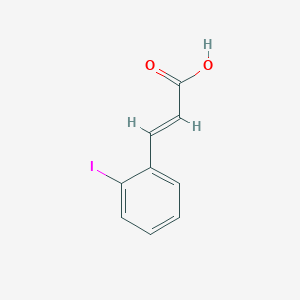
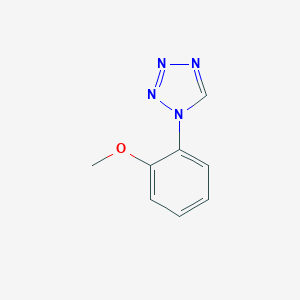
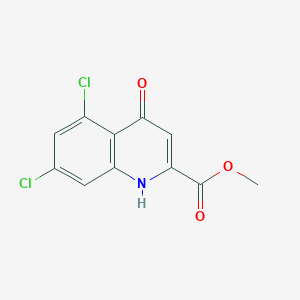
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)

